5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide
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Overview
Description
5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety linked to a phthalazine ring via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps, including the formation of the benzothiazole and phthalazine intermediates, followed by their coupling through a sulfanyl linkage. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea or thiourea.
Microwave irradiation: This method accelerates chemical reactions by using microwave energy to heat the reactants.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form complex products efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine
- 2-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)acetamide
Uniqueness
5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide is unique due to its combination of a benzothiazole moiety with a phthalazine ring, linked via a sulfanyl group.
Properties
IUPAC Name |
5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S3/c1-15-12-13-16(14-21(15)33(29,30)28(2)3)22-17-8-4-5-9-18(17)23(27-26-22)32-24-25-19-10-6-7-11-20(19)31-24/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGACYRHVVZPCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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